molecular formula C10H12O3 B13105732 Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate

Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate

Cat. No.: B13105732
M. Wt: 180.20 g/mol
InChI Key: WSUWWGNOMNPGFC-UHFFFAOYSA-N
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Description

Methyl 5-oxobicyclo[222]oct-2-ene-2-carboxylate is an organic compound with a unique bicyclic structure It is characterized by its bicyclo[222]octane framework, which is a common motif in various natural products and synthetic intermediates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between cyclohexadiene and maleic anhydride under heat can yield the desired bicyclic compound. The reaction conditions typically involve heating the reactants in an inert solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific reaction conditions can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in their functional groups.

    2-Methyl-bicyclo[2.2.2]-oct-2-ene: This compound has a similar framework but lacks the carboxylate and ketone groups.

Uniqueness

Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate is unique due to its specific functional groups and the resulting chemical reactivity. Its combination of a bicyclic structure with a ketone and carboxylate group makes it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate (CAS Number: 78478-61-2) is a bicyclic compound with notable structural features that have garnered interest in various fields of biological research. This article explores its biological activity, synthesis methods, and potential applications based on available literature.

  • Molecular Formula : C10H14O3
  • Molecular Weight : 182.22 g/mol
  • Purity : Typically ≥97% in commercial preparations

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential therapeutic applications. This compound belongs to a class of bicyclic compounds that exhibit various pharmacological properties.

Antitumor Activity

Research indicates that derivatives of bicyclo[2.2.2]octanes, including this compound, can exhibit antitumor activity. For instance, studies have shown that related compounds can inhibit the growth of murine P388 lymphocytic leukemia cells, although specific data on this compound's efficacy in similar assays is limited .

Antiviral Properties

Bicyclo[2.2.2]octane derivatives have been investigated for their antiviral properties. Historical studies have highlighted the potential of these compounds to act against viral infections, although detailed studies specifically focusing on this compound are sparse .

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis techniques, often involving cyclization reactions and functional group modifications.

Example Synthetic Route

  • Starting Material : 1,4-dimethylene cyclohexane.
  • Reagents : Oxidizing agents and transition metal catalysts.
  • Process : The compound is synthesized via a series of reactions including oxidation and cyclization to form the bicyclic structure, followed by esterification to yield the final product .

Case Studies and Research Findings

A review of literature reveals several case studies focusing on bicyclic compounds similar to this compound:

StudyFocusFindings
Whitney et al., 1970Antiviral agentsIdentified bicyclo[2.2.2]octan derivatives with antiviral activity against various viruses .
MDPI Review, 2019Synthesis of 2H-PyransDiscussed structural modifications leading to increased biological activity in related bicyclic compounds; suggests potential for further exploration in medicinal chemistry .
Astatech Product DataChemical PropertiesProvided insights into the purity and structural integrity necessary for biological testing .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate

InChI

InChI=1S/C10H12O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h4,6-7H,2-3,5H2,1H3

InChI Key

WSUWWGNOMNPGFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2CCC1CC2=O

Origin of Product

United States

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